chemical and physical properties of 1-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene
chemical and physical properties of 1-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the chemical and physical properties, predicted characteristics, and potential applications of 1-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene. As a highly fluorinated benzene derivative, this compound is of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of physical organic chemistry and draws comparisons with structurally related analogs to provide a robust predictive profile. The guide covers molecular structure, predicted physicochemical properties, proposed synthetic pathways, analytical characterization methodologies, and essential safety and handling protocols. It is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development, as well as other fields where advanced fluorinated intermediates are utilized.
Introduction: The Role of Fluorinated Benzenes in Modern Chemistry
The strategic incorporation of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug design and materials science. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Highly substituted benzene rings, featuring a combination of fluoro, difluoromethyl (-CHF2), and trifluoromethyl (-CF3) groups, represent a class of intermediates with significant potential for creating novel chemical entities.
The difluoromethyl group, in particular, has garnered attention as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, capable of acting as a lipophilic hydrogen bond donor.[1] The trifluoromethyl group is a powerful electron-withdrawing group that can enhance metabolic stability and modulate the acidity of nearby functional groups.[3][4]
Molecular Structure and Identification
The fundamental identity of 1-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene is defined by its molecular structure and associated identifiers.
Molecular Formula: C₈H₄F₆
Molecular Weight: 218.11 g/mol
IUPAC Name: 1-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene
CAS Number: A specific CAS number for this isomer is not publicly registered, highlighting its novelty. For reference, the related isomer 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene is registered under CAS number 1214364-84-7.[5]
Chemical Structure:
Caption: Molecular structure of 1-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene.
Predicted Physicochemical Properties
The physicochemical properties of this molecule are dictated by the interplay of its three electron-withdrawing substituents. The trifluoromethyl and fluoro groups are strongly electron-withdrawing through induction, while the difluoromethyl group is also inductively withdrawing, though to a lesser extent. The fluoro substituent can also act as a weak pi-donor through resonance.
| Property | Predicted Value | Rationale and Comparative Analysis |
| Boiling Point | 135 - 145 °C | The boiling point is expected to be higher than that of fluorobenzene (85 °C) due to the increased molecular weight and polarity.[6] It is likely to be in a similar range to related isomers such as 1,4-difluoro-2-(trifluoromethyl)benzene. |
| Melting Point | < -20 °C | Asymmetrical substitution patterns on a benzene ring tend to disrupt crystal lattice packing, leading to lower melting points. For comparison, 1-fluoro-4-(trifluoromethyl)benzene has a melting point of -42 °C.[7] |
| Density | 1.45 - 1.55 g/mL at 25 °C | The high atomic weight of fluorine relative to hydrogen results in a density significantly greater than water. (Difluoromethyl)benzene has a density of 1.138 g/mL, and the additional fluorine atoms will increase this value. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethers, acetone, chlorinated solvents) | The high degree of fluorination imparts significant hydrophobicity. Fluorobenzene itself has low water solubility.[6] |
| logP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | The trifluoromethyl and difluoromethyl groups substantially increase lipophilicity. The logP is expected to be higher than that of fluorobenzene (2.3).[8] |
Spectroscopic and Analytical Characterization
Standard analytical techniques are essential for the verification and characterization of 1-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene. Below are the expected spectroscopic signatures based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum will be characterized by two main signals:
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A triplet in the region of δ 6.5-7.0 ppm corresponding to the proton of the difluoromethyl group (-CHF₂), with a characteristic ¹J(H,F) coupling constant of approximately 50-60 Hz.
-
A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) for the three aromatic protons, showing couplings to each other and to the fluorine atoms.
-
-
¹⁹F NMR: This is a critical technique for fluorinated compounds. Three distinct signals are expected:
-
A doublet corresponding to the -CHF₂ group.
-
A singlet for the -CF₃ group.
-
A multiplet for the aromatic fluorine atom.
-
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The carbons attached to fluorine will exhibit large C-F coupling constants. The -CF₃ carbon will appear as a quartet, and the -CHF₂ carbon as a triplet.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 218. Key fragmentation patterns would involve the loss of fluorine (M-19), CHF₂ (M-51), and CF₃ (M-69) radicals.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong absorption bands in the 1100-1400 cm⁻¹ region, which are characteristic of C-F stretching vibrations. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and aromatic C=C stretching in the 1400-1600 cm⁻¹ region.
Proposed Synthetic Pathway
A plausible synthetic route to 1-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene could involve a multi-step process starting from a commercially available substituted benzene. One potential pathway is outlined below.
Caption: Proposed synthetic workflow for 1-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene.
Protocol Steps:
-
Bromination: Electrophilic aromatic bromination of 1-fluoro-3-(trifluoromethyl)benzene would likely place the bromine atom at the 2-position, directed by the fluorine and trifluoromethyl groups, to yield 2-bromo-1-fluoro-4-(trifluoromethyl)benzene.
-
Formylation: The bromo-intermediate can be converted to the corresponding benzaldehyde via a lithium-halogen exchange using n-butyllithium followed by quenching with dimethylformamide (DMF). This would produce 4-fluoro-2-(trifluoromethyl)benzaldehyde.
-
Difluoromethylation: The final step involves the conversion of the aldehyde functional group to a difluoromethyl group. This can be achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).[9]
Reactivity and Chemical Behavior
The electron-deficient nature of the aromatic ring, due to the three electron-withdrawing groups, will govern its reactivity.
-
Electrophilic Aromatic Substitution: The ring is highly deactivated towards electrophilic attack. Any further substitution would be difficult and require harsh reaction conditions.
-
Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom at the 4-position is activated towards nucleophilic substitution by the ortho- and para- trifluoromethyl and difluoromethyl groups. Reactions with strong nucleophiles (e.g., alkoxides, amines) could potentially displace the fluorine atom.
-
Metalation: Directed ortho-metalation could be possible, with a strong base potentially abstracting a proton ortho to one of the activating groups, allowing for further functionalization.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the following precautions, based on analogous fluorinated aromatic compounds, are strongly recommended.[10][11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
Hazards:
-
Flammability: Likely to be a flammable liquid. Keep away from heat, sparks, and open flames.[12]
-
Toxicity: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed or inhaled. The combustion of fluorinated compounds can produce hazardous hydrogen fluoride gas.
-
Environmental: May be harmful to aquatic life. Avoid release into the environment.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
-
Applications in Research and Development
Given its structure, 1-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene is a promising building block for several areas of research:
-
Medicinal Chemistry: It can be used as a scaffold or intermediate for the synthesis of new drug candidates. The combination of -CHF₂, -F, and -CF₃ groups offers a unique profile of lipophilicity, metabolic stability, and potential for hydrogen bonding interactions.
-
Agrochemicals: Many modern pesticides and herbicides contain highly fluorinated phenyl rings. This compound could serve as a precursor for new active ingredients.
-
Materials Science: Fluorinated aromatic compounds are used in the development of liquid crystals, polymers, and other advanced materials with specific electronic and physical properties.
Conclusion
1-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene represents a novel and potentially valuable, highly fluorinated building block for chemical synthesis. While direct experimental data remains scarce, a comprehensive understanding of its properties and reactivity can be achieved through the application of fundamental chemical principles and comparison with related structures. This guide provides a predictive framework for its physicochemical properties, spectroscopic signatures, and safe handling, thereby enabling researchers to explore its potential in a variety of scientific disciplines. As new synthetic methods emerge, compounds such as this will become more accessible, likely expanding their role in the development of next-generation pharmaceuticals, agrochemicals, and materials.
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